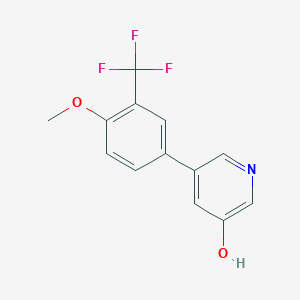
3-Hydroxy-2-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% (3-HO-2-(4-MTFMP)P) is a synthetic aromatic heterocyclic compound with both aryl and pyridine ring systems. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 135-136°C. 3-HO-2-(4-MTFMP)P has a wide range of applications in the fields of chemistry, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
3-HO-2-(4-MTFMP)P has been studied for its potential applications in the fields of chemistry, pharmaceuticals, and materials science. In chemistry, it has been used as an intermediate for the synthesis of a variety of aromatic compounds, such as fluorinated pyridines and pyrrolizidines. In pharmaceuticals, it has been used as a starting material for the synthesis of novel anti-inflammatory agents. In materials science, it has been used as a building block for the synthesis of organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-HO-2-(4-MTFMP)P is not well understood. However, it is believed that the pyridine ring of the compound is responsible for its biological activity. It is also believed that the trifluoromethyl group of the compound is responsible for its anti-inflammatory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HO-2-(4-MTFMP)P are not well understood. However, it has been shown to have anti-inflammatory activity in vitro. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-HO-2-(4-MTFMP)P has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. It is also a stable compound that is soluble in organic solvents. However, it is important to note that 3-HO-2-(4-MTFMP)P is a highly potent compound, and its use should be handled with caution.
Direcciones Futuras
The potential applications of 3-HO-2-(4-MTFMP)P are vast and varied. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Potential future directions include further investigation into the anti-inflammatory activity of the compound, its potential as an anti-cancer agent, and its potential as a building block for the synthesis of organic semiconductors. Additionally, further research is needed to explore the use of 3-HO-2-(4-MTFMP)P in the synthesis of novel pharmaceutical agents and materials.
Métodos De Síntesis
3-HO-2-(4-MTFMP)P can be synthesized by a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenylchloride with 2-hydroxypyridine in the presence of a base, such as triethylamine. The second step involves the deprotection of the pyridine ring with aqueous sodium hydroxide. This results in the formation of 3-HO-2-(4-MTFMP)P.
Propiedades
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-11-5-4-8(7-9(11)13(14,15)16)12-10(18)3-2-6-17-12/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHPTUAFMTDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC=N2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683215 |
Source


|
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-36-4 |
Source


|
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














